molecular formula C20H23N3O2S2 B14950794 N,N-diethyl-4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide

N,N-diethyl-4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide

Cat. No.: B14950794
M. Wt: 401.5 g/mol
InChI Key: GNEKCHSKOXEEDE-UHFFFAOYSA-N
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Description

N,N-diethyl-4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and a substituted aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide typically involves multiple steps One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketoneThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N,N-diethyl-4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of N,N-diethyl-4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring and sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide is unique due to its combination of a thiazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H23N3O2S2

Molecular Weight

401.5 g/mol

IUPAC Name

N,N-diethyl-4-[2-(4-methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide

InChI

InChI=1S/C20H23N3O2S2/c1-4-23(5-2)27(24,25)18-12-8-16(9-13-18)19-14-26-20(22-19)21-17-10-6-15(3)7-11-17/h6-14H,4-5H2,1-3H3,(H,21,22)

InChI Key

GNEKCHSKOXEEDE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C

Origin of Product

United States

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